5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
Overview
Description
(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate is a complex organic compound with the molecular formula C14H17NO5. This compound is an intermediate in the synthesis of Cotarnine Chloride, an oxidative degradation product of the drug Noscapine. It is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a series of reactions involving methoxy and methyl groups.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is typically synthesized in bulk quantities for use in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions can occur at various positions on the isoquinoline and dioxolo rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of Cotarnine Chloride, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity.
Modulation of Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cotarnine Chloride: An oxidative degradation product of Noscapine, similar in structure but with different functional groups.
Noscapine: A related compound with similar biological activities but different chemical properties.
Uniqueness
(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate is unique due to its specific structure, which includes a dioxolo ring fused to an isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXAWIFFHGGBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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